molecular formula C9H10O3 B1671687 Ethylparaben CAS No. 120-47-8

Ethylparaben

Cat. No.: B1671687
CAS No.: 120-47-8
M. Wt: 166.17 g/mol
InChI Key: NUVBSKCKDOMJSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethylparaben, also known as ETHYL 4-HYDROXYBENZOATE, is primarily used as an antiseptic in cosmetics, food, and medicine . It acts as an antimicrobial agent, targeting a broad spectrum of bacteria and fungi .

Mode of Action

This compound interacts with its targets by disrupting their normal functions. It has been shown to have estrogenic effects, which means it can mimic the hormone estrogen and bind to estrogen receptors . This can disrupt the normal hormonal balance and lead to various health effects. Some reports suggest that this compound can act as an endocrine disruptor .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce oxidative stress by suppressing antioxidant enzyme activity . This can lead to an imbalance in the body’s ability to counteract the harmful effects of free radicals. This compound has also been linked to disruptions in the retinoic acid signaling pathway, which is crucial for cardiac development .

Pharmacokinetics

This compound exhibits good oral bioavailability and skin permeation, meaning it is readily absorbed from the gastrointestinal tract or through the skin . It can penetrate the blood-brain barrier, potentially affecting the central nervous system . This compound is metabolized by various types of esterases, notably carboxylesterases hCE1 and hCE2 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway . This compound can also cause hemato-biochemical alterations, tissue damage, oxidative stress, and genotoxicity . Furthermore, it has been associated with decreased cell viability and cell cycle arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of parabens in ecosystems is mainly related to wastewater discharges . The frequency of use of personal care products has been found to correlate well with urine biomarker levels of paraben and phenols . This suggests that the environment in which this compound is used can significantly impact its action and the resulting health effects.

Biochemical Analysis

Biochemical Properties

Ethylparaben plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the synthesis of DNA and RNA in some bacterial species by disrupting membrane transport processes and inhibiting key enzymes such as ATPases and phosphotransferases . This inhibition prevents the replication and growth of microorganisms, making this compound an effective preservative.

Cellular Effects

This compound has been shown to influence various cellular processes. It can act as an endocrine disruptor, mimicking estrogen and affecting hormone function . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to increase the production of Type 2 helper T (Th2) cells, which can make the immune system more sensitive and prone to overreacting to stimuli . Additionally, this compound can affect cholesterol levels and thyroid function, potentially leading to broader metabolic disturbances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates estrogen receptors, which can lead to changes in gene expression and cellular function . This compound also disrupts membrane transport processes and inhibits the synthesis of DNA and RNA in some bacterial species . These actions contribute to its antimicrobial properties and its ability to act as a preservative.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is rapidly metabolized and excreted, with urinary excretion peaking within a few hours of exposure . Chronic exposure to this compound has been associated with long-term effects such as endocrine disruption and potential carcinogenicity . Studies have shown that this compound can be detected in various tissues, including breast tissue and tumors, indicating its persistence in the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally considered safe, but higher doses can lead to toxic effects. For example, studies have shown that high doses of this compound can reduce sperm counts and affect reproductive health in animal models . Additionally, chronic exposure to this compound has been linked to the development of non-alcoholic fatty liver disease (NAFLD) in mice, particularly when combined with a high-fat diet .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to form p-hydroxybenzoic acid and ethanol . These metabolites are then further processed and excreted in the urine. This compound can also affect lipid metabolism, as evidenced by its role in promoting NAFLD in animal models . Additionally, this compound has been shown to interact with enzymes involved in arachidonic acid metabolism, further influencing metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the skin, ingested, or inhaled, and is then distributed throughout the body . This compound is known to bind to proteins and transporters, which facilitate its movement within cells and tissues . Its distribution can vary depending on the route of exposure and the presence of other compounds that may affect its absorption and transport.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound is known to localize to various cellular compartments, including the cytoplasm and nucleus . Its presence in the nucleus allows it to interact with DNA and RNA, contributing to its antimicrobial properties. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, which can further influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylparaben is typically synthesized through an esterification reaction between para-hydroxybenzoic acid and ethanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation and recrystallization to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

This compound’s moderate chain length and balanced properties make it a widely used and effective preservative in many industries.

Properties

IUPAC Name

ethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBSKCKDOMJSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
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Molecular Formula

C9H10O3
Record name ETHYL p-HYDROXYBENZOATE
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DSSTOX Substance ID

DTXSID9022528
Record name Ethylparaben
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Molecular Weight

166.17 g/mol
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Physical Description

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid
Record name ETHYL p-HYDROXYBENZOATE
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Boiling Point

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg
Record name ETHYLPARABEN
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Solubility

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C
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Vapor Pressure

0.0000929 [mmHg]
Record name Ethylparaben
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Color/Form

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol

CAS No.

120-47-8, 9001-05-2
Record name Ethylparaben
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Record name Ethylparaben [NF]
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Record name Ethyl hydroxybenzoate
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Record name Benzoic acid, 4-hydroxy-, ethyl ester
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Record name ETHYLPARABEN
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Melting Point

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C
Record name ETHYL p-HYDROXYBENZOATE
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Synthesis routes and methods I

Procedure details

Chlorhexidine Diacetate, Digluconate or Dihydrochloride
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Synthesis routes and methods II

Procedure details

A reaction tube having an inside diameter of 5 cm was filled with a thorough mixture of 195 g of alumina and 195 g of a supported catalyst composed of 3.94% by weight of boron phosphate (P2O5 /B2O3 mole ratio=1) deposited on the same silica carrier as in Example 1. Ethyl p-hydroxybenzoate, ammonia and steam were introduced into the reaction tube at a rate of 75 g/hr, 268.8 g/hr and 40.7 g/hr, respectively, and reacted in the vapor phase at 395° C. The mole ratio of ammonia, steam and ethyl p-hydroxybenzoate was 35:5:1 in the gaseous mixture, and the contact time was 5 seconds. When the reaction was carried out for 308 hours, 15.75 kg of p-hydroxybenzonitrile was obtained from 23.1 kg of ethyl p-hydroxybenzoate. The yield was 95.1% by weight. Gas-chromatographic analysis showed that only 2.5% by weight of phenol was formed as a by-product. The amount of p-hydroxybenzonitrile obtained per part by weight of the supported catalyst was more than 40.3 parts by weight.
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[Compound]
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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